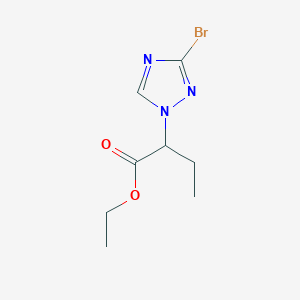

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate

Description

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate is a brominated 1,2,4-triazole derivative with an ethyl butanoate ester side chain. The compound is listed as discontinued by suppliers like Fluorochem, limiting its availability for current laboratory research.

Properties

IUPAC Name |

ethyl 2-(3-bromo-1,2,4-triazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O2/c1-3-6(7(13)14-4-2)12-5-10-8(9)11-12/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUGJFFTEYXSSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N1C=NC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of 3-bromo-1H-1,2,4-triazole with ethyl 2-bromobutanoate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures such as extraction and purification by column chromatography .

Chemical Reactions Analysis

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the triazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity . The bromine atom and ester group also contribute to the compound’s reactivity and binding affinity . These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate and analogous compounds:

Physicochemical and Reactivity Profiles

- Bromine Substitution : The target compound’s single bromine atom at the triazole 3-position contrasts with the dibrominated quinazoline derivative (2 Br atoms in compound 8, ). Bromine enhances electrophilicity, making the compound a candidate for cross-coupling reactions or nucleophilic substitutions .

- Heterocycle Core : The 1,2,4-triazole ring differs from benzotriazole () in electronic properties. Benzotriazoles are typically used as UV stabilizers or corrosion inhibitors, whereas 1,2,4-triazoles are explored for medicinal chemistry due to their hydrogen-bonding capacity .

Biological Activity

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate (CAS No. 1823442-03-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C₈H₁₂BrN₃O₂

- Molecular Weight : 262.10 g/mol

- Structure : The compound features a triazole ring which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. This compound is hypothesized to act against various bacterial and fungal strains due to its structural characteristics.

- Mechanism of Action : The triazole moiety can disrupt fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase, critical in ergosterol biosynthesis.

2. Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives. This compound is being investigated for its cytotoxic effects on cancer cell lines.

- In Vitro Studies : Preliminary results suggest that this compound may induce apoptosis in cancer cells, as evidenced by decreased viability in treated cell lines compared to controls. The mechanism may involve the activation of caspases and the disruption of mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical) | 15 | Significant cytotoxicity |

| MCF-7 (Breast) | 20 | Moderate cytotoxicity |

| A549 (Lung) | 25 | Weak cytotoxicity |

3. Antioxidant Activity

The antioxidant properties of this compound are also under investigation. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer.

- Assays Conducted : DPPH radical scavenging assays have been utilized to evaluate the antioxidant capacity of this compound. Results indicate a moderate ability to scavenge free radicals compared to standard antioxidants like Trolox.

Research Findings

Recent studies have highlighted the synthesis and characterization of this compound alongside its biological testing:

Case Study: Synthesis and Biological Evaluation

A notable study synthesized this compound through nucleophilic substitution reactions involving 3-bromo-1H-1,2,4-triazole and ethyl 2-bromobutanoate. The synthesized product was characterized using NMR and mass spectrometry.

Biological Testing Results :

- The compound exhibited promising results in both antimicrobial and anticancer assays.

Potential Applications

Given its biological activity profile, this compound could serve as a lead compound for developing new therapeutic agents targeting infectious diseases and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.